N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide, commonly known as NSC 693868, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrimidine derivatives and has been extensively studied for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Discovery and Development of Kinase Inhibitors
N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide and related compounds have been extensively studied for their role as kinase inhibitors. For instance, research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors. These inhibitors have shown promise in tumor stasis in various cancer models, leading to their advancement into clinical trials (Schroeder et al., 2009).
Anticancer and Anti-5-lipoxygenase Agents
Another area of research is the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. Novel series of pyrazolopyrimidines have been synthesized and evaluated for their cytotoxic activities against certain cancer cell lines, showcasing potential as both anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Development of HIV Integrase Inhibitors
Research has also been conducted on the development of inhibitors targeting HIV integrase. Studies on dihydroxypyrimidine carboxamides have led to the discovery of potent and selective inhibitors with promising pharmacokinetic profiles, making them potential candidates for HIV treatment (Summa et al., 2006).
Antibacterial Activity
Compounds related to N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide have been synthesized and assessed for their antibacterial activity. Studies on pyrazolopyrimidines and their derivatives reveal potential applications in combating bacterial infections, offering a new avenue for antibiotic development (Rostamizadeh et al., 2013).
Lck Inhibition for Immunomodulation
Investigations into N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides have uncovered a novel class of selective Lck inhibitors. These inhibitors form a hydrogen bond with the gatekeeper Thr316 of the enzyme, indicating their potential use in immunomodulatory therapies (Deak et al., 2008).
Eigenschaften
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-8(18)17-23(21,22)10-4-2-9(3-5-10)16-13(20)11-6-12(19)15-7-14-11/h2-7H,1H3,(H,16,20)(H,17,18)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINBKGLNWXHHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.